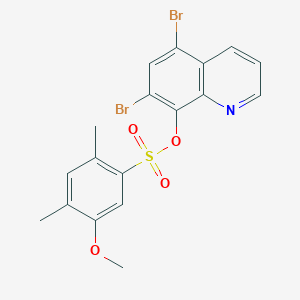
(5,7-Dibromoquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,7-Dibromoquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate, also known as DBQMS, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the quinoline family and has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
Interaction Studies in Molecular Complexes:
- The research on weak interactions in barbituric acid derivatives reveals insights into steady intermolecular organic “sandwich” complexes. These are stabilized by weak C-H… n (O C) hydrogen bonds and π–π stacking, essential for understanding the structural and chemical properties of similar compounds (Khrustalev, Krasnov, & Timofeeva, 2008).
Spectroscopic Study of Fluorophore Analogues:
- A study focusing on the synthesis and spectroscopic analysis of Zinquin-related fluorophore analogues sheds light on their bathochromic shift in ultraviolet/visible spectra. This is pivotal for applications in fluorescence and spectroscopic analysis (Kimber et al., 2003).
Antimicrobial Applications:
- The synthesis and evaluation of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives for antimicrobial activities is a significant area of research. This includes the development of potent antibacterial and antifungal agents, which is crucial for pharmaceutical applications (Krishna, 2018).
Dental Plaque Inhibition:
- Research into the synthesis and in vitro evaluation of various hydroxyquinolines, including those similar to the compound , has shown potential antiplaque activity. Such applications are relevant for dental health and hygiene (Warner, Musto, Turesky, & Soloway, 1975).
Synthetic and Mechanistic Aspects in Chemistry:
- Studies on the synthesis, spectroscopy, and computational analysis of selected hydroxyquinolines and analogues provide insight into the chemical behavior and properties of these compounds, crucial for their practical applications in chemistry and biochemistry (Nycz et al., 2014).
Broad-spectrum Reactivation Studies:
- The synthesis and evaluation of HLö 7 dimethanesulfonate as a broad-spectrum reactivator against toxic compounds highlight the significance of such derivatives in toxicology and pharmacology (Eyer et al., 2005).
Catalytic Applications in Organic Synthesis:
- Research on chiral 8-substituted 2-(2-methoxyphenyl) and 2-(2-hydroxyphenyl)-5,6,7,8-tetrahydro-6,6-dimethyl-5,7-methanoquinolines as ligands for enantioselective catalysis reveals their potential in catalytic reactions, an essential aspect of synthetic organic chemistry (Chelucci, Craba, Saba, Soccolini, & Sotgiu, 2000).
Eigenschaften
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Br2NO4S/c1-10-7-11(2)16(9-15(10)24-3)26(22,23)25-18-14(20)8-13(19)12-5-4-6-21-17(12)18/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSQPKDNLLNFOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Br2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


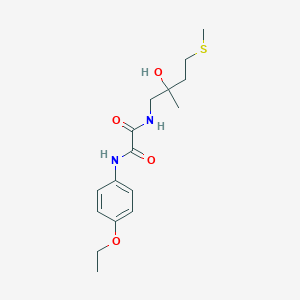
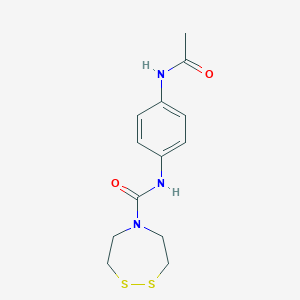
![3-(3,5-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2367692.png)
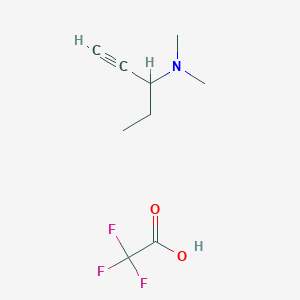
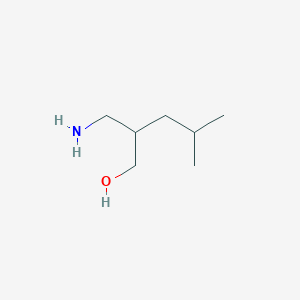
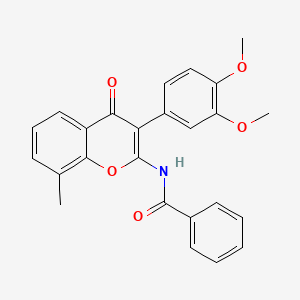
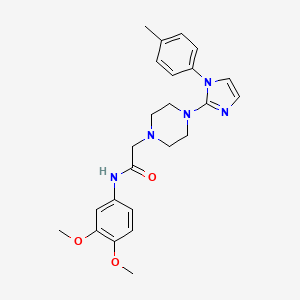
![Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate](/img/structure/B2367699.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2367700.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367701.png)

![3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2367709.png)
![N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine hemisulfate](/img/no-structure.png)